1-(3-Methylphenyl)cyclopentan-1-amine
Overview
Description
1-(3-Methylphenyl)cyclopentan-1-amine is an organic chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is known for its psychoactive properties and belongs to the class of cycloalkylamines. This compound is a derivative of phencyclidine (PCP) and exhibits potent and selective antagonism towards the N-methyl-D-aspartate (NMDA) receptor.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)cyclopentan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with cyclopentylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include ketones, carboxylic acids, and substituted amines .
Scientific Research Applications
1-(3-Methylphenyl)cyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 1-(3-Methylphenyl)cyclopentan-1-amine involves its antagonism towards the NMDA receptor. By binding to this receptor, the compound inhibits the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function. This inhibition can lead to various pharmacological effects, including dissociative anesthesia and neuroprotection.
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclopentan-1-amine is similar to other cycloalkylamines, such as:
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXRYLRBCDAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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